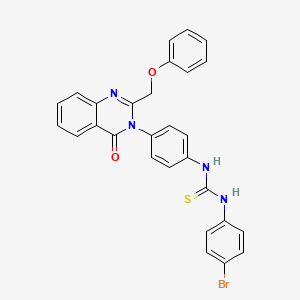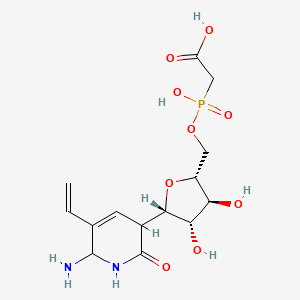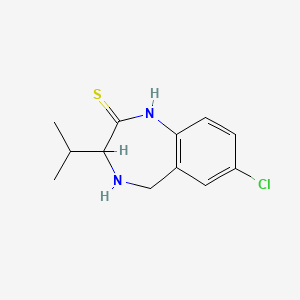
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a chlorine atom at the 7th position, an isopropyl group at the 3rd position, and a thione group at the 2nd position of the benzodiazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the formation of the benzodiazepine ring through a cyclization reaction.
Introduction of the Thione Group: The thione group can be introduced by treating the intermediate with a sulfurizing agent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction conditions and can be easily scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione can undergo various types of chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Azides, nitriles, amines.
Aplicaciones Científicas De Investigación
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential pharmacological properties compared to other benzodiazepines . The isopropyl group at the 3rd position also contributes to its unique pharmacokinetic profile .
Propiedades
Número CAS |
258850-01-0 |
|---|---|
Fórmula molecular |
C12H15ClN2S |
Peso molecular |
254.78 g/mol |
Nombre IUPAC |
7-chloro-3-propan-2-yl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C12H15ClN2S/c1-7(2)11-12(16)15-10-4-3-9(13)5-8(10)6-14-11/h3-5,7,11,14H,6H2,1-2H3,(H,15,16) |
Clave InChI |
DBERKLIXSOACGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=S)NC2=C(CN1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



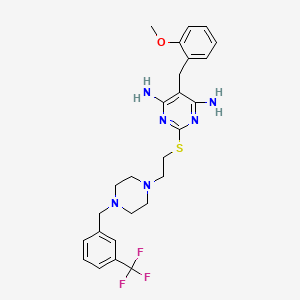
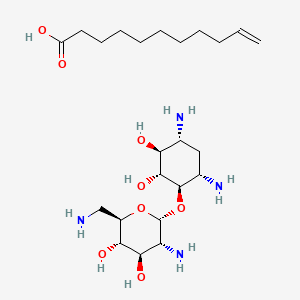
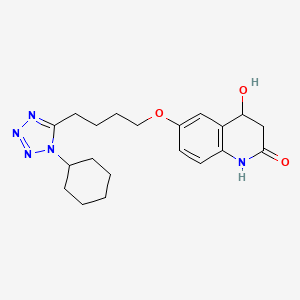
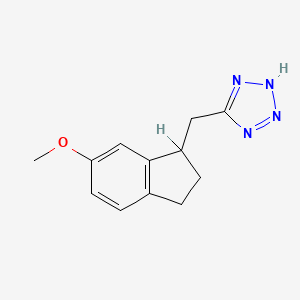
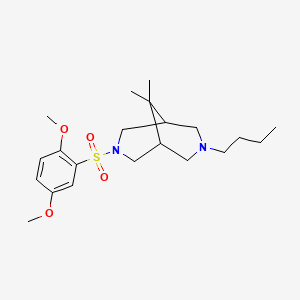
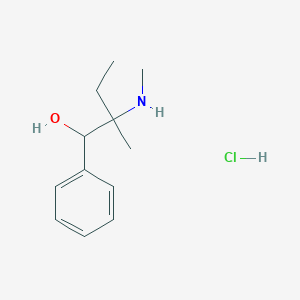
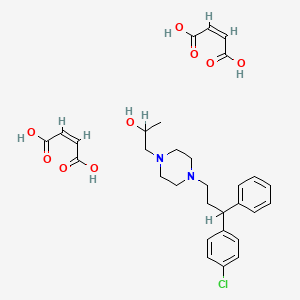
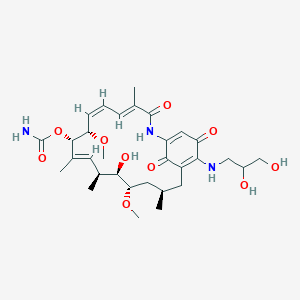
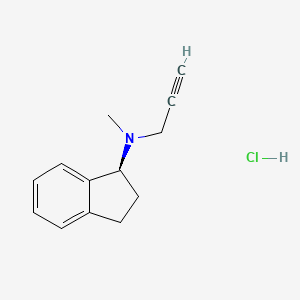

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
